molecular formula C10H13FN2O2 B1420441 N-t-Butyl-5-fluoro-2-nitroaniline CAS No. 1133115-34-0

N-t-Butyl-5-fluoro-2-nitroaniline

Cat. No. B1420441
M. Wt: 212.22 g/mol
InChI Key: PDPODKJJJYTBIM-UHFFFAOYSA-N
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Description

“N-t-Butyl-5-fluoro-2-nitroaniline” is a chemical compound with the CAS number 1133115-34-0 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “N-t-Butyl-5-fluoro-2-nitroaniline” is C10H13FN2O2 . The molecular weight is 212.22 . The InChI code is 1S/C10H13FN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 .


Physical And Chemical Properties Analysis

“N-t-Butyl-5-fluoro-2-nitroaniline” has a density of 1.2±0.1 g/cm3, a boiling point of 309.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol, and the flash point is 140.8±25.1 °C . The index of refraction is 1.558, and the molar refractivity is 56.3±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Applications in Nonlinear Optics

N-t-Butyl-5-fluoro-2-nitroaniline and its derivatives have been explored for their nonlinear optical properties. The organic crystals of nitroanilines, when combined with donor and acceptor substituents, display high molecular non-linearity. This property is significant in the field of nonlinear optics, where materials with high non-linear optical responses are sought for applications like optical switching and modulation. For instance, N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, exhibits a charge transfer interaction between donor and acceptor groups, contributing to its non-linear optical properties (Yanes et al., 1997).

Role in Material Science

The derivatives of N-t-Butyl-5-fluoro-2-nitroaniline have been instrumental in material science, particularly in the synthesis and functionalization of materials. For example, complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline have been prepared, and their structural properties like infrared spectra, electronic spectra, and magnetic moments have been extensively studied. These materials, with their varying coordination geometries and properties, hold potential for various applications in catalysis, magnetic materials, and as ligands for further complexation (Devoto et al., 1982).

Contribution to Organic Chemistry

In organic chemistry, N-t-Butyl-5-fluoro-2-nitroaniline and its derivatives are valuable intermediates in synthesizing more complex molecules. Their reactivity and the presence of functional groups make them suitable for various chemical transformations. For instance, the study of complexes with metals, as mentioned above, not only expands the understanding of coordination chemistry but also paves the way for synthesizing novel materials with specific properties, like certain magnetic or electronic characteristics (Devoto et al., 1982).

Safety And Hazards

The safety data sheet for “N-t-Butyl-5-fluoro-2-nitroaniline” advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it suggests evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

Future Directions

As for future directions, “N-t-Butyl-5-fluoro-2-nitroaniline” is currently used for research and development . Its potential applications in various fields could be explored further.

properties

IUPAC Name

N-tert-butyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPODKJJJYTBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675011
Record name N-tert-Butyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-t-Butyl-5-fluoro-2-nitroaniline

CAS RN

1133115-34-0
Record name N-(1,1-Dimethylethyl)-5-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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